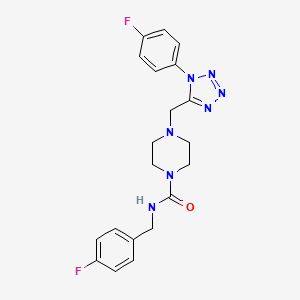
N-(4-fluorobenzyl)-4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-fluorobenzyl)-4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C20H21F2N7O and its molecular weight is 413.433. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(4-fluorobenzyl)-4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide, often referred to as a piperazine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article delves into the compound's mechanisms of action, receptor affinities, and potential therapeutic applications, supported by recent studies and data.
Chemical Structure and Properties
The compound features a piperazine core substituted with a 4-fluorobenzyl group and a tetrazole moiety, which is known for enhancing biological activity through improved binding interactions with various receptors. The molecular formula is C19H21F2N5O, indicating a complex structure conducive to multiple interactions within biological systems.
Research indicates that this compound primarily acts on several neurotransmitter receptors:
- Sigma Receptors : It exhibits high affinity for sigma-1 receptors, which are implicated in neuroprotective effects and modulation of neurotransmitter release. Studies have shown that derivatives with similar structures possess low nanomolar affinity for sigma receptors, suggesting potential applications in neurodegenerative diseases like Alzheimer's .
- Dopamine Receptors : The compound also interacts with dopamine D2 receptors, which are crucial in the treatment of psychiatric disorders. Its selectivity towards these receptors may contribute to its antipsychotic properties .
Affinity and Selectivity Profile
The following table summarizes the receptor affinities reported for similar compounds within the same class:
| Receptor Type | Affinity (IC50) | Selectivity |
|---|---|---|
| Sigma-1 | Low nanomolar | High selectivity |
| Sigma-2 | 52-fold less than sigma-1 | Moderate selectivity |
| Dopamine D2 | Varies (low micromolar) | High selectivity |
| GABA A | Varies (low micromolar) | Moderate selectivity |
These data points reflect the compound's potential as a multi-target agent in treating various neurological conditions.
Case Studies and Research Findings
- Neuroprotective Effects : In a study examining the neuroprotective properties of sigma receptor ligands, it was found that compounds similar to this compound significantly reduced neuronal apoptosis in models of oxidative stress .
- Antipsychotic Activity : Another study evaluated the efficacy of piperazine derivatives in animal models of schizophrenia. The results indicated that these compounds effectively reduced hyperactivity and improved cognitive deficits associated with dopaminergic dysregulation .
- Potential Antidiabetic Effects : Recent investigations into piperazine derivatives have suggested their role in glucose metabolism regulation, showing promise as antidiabetic agents by enhancing insulin sensitivity through modulation of specific receptor pathways .
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-4-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F2N7O/c21-16-3-1-15(2-4-16)13-23-20(30)28-11-9-27(10-12-28)14-19-24-25-26-29(19)18-7-5-17(22)6-8-18/h1-8H,9-14H2,(H,23,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMLDLHQGCSCYCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC=C(C=C3)F)C(=O)NCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F2N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














